molecular formula C17H14N2O4S2 B6536555 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide CAS No. 1040661-28-6

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide

Cat. No.: B6536555
CAS No.: 1040661-28-6
M. Wt: 374.4 g/mol
InChI Key: JQBFMRQLKDSWSW-UHFFFAOYSA-N
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Description

This compound is a derivative of furan/thiophene-2-carboxamide . Furan and thiophene carboxamide derivatives are an important class of heterocyclic organic compounds. They have a wide range of biological and medicinal activities such as neuroprotective and antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .


Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The synthetic route was employed and their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide has been studied extensively for its potential therapeutic applications in the treatment of a variety of diseases, including inflammatory, autoimmune, and cancer conditions. This compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-proliferative properties, which make it a promising candidate for the treatment of a variety of conditions. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the aggregation of the amyloid-β peptide.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, this compound has been shown to possess a number of beneficial biochemical and physiological effects, making it a promising candidate for the treatment of a variety of conditions. However, there are some limitations to using this compound in laboratory experiments, such as its limited solubility in aqueous solutions and its short half-life in the body.

Future Directions

The potential future directions for N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide research include further studies of its mechanism of action, its potential therapeutic applications, and its potential use in the treatment of cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound, as well as its potential interactions with other drugs. Finally, further research is needed to explore the potential of this compound as an adjuvant therapy for a variety of conditions, such as Alzheimer’s disease.

Synthesis Methods

The synthesis of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide involves the condensation reaction of thiophene-2-sulfonamide and furan-2-carbonyl chloride. This reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified by recrystallization. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c20-17(15-3-1-9-23-15)19-8-7-12-5-6-13(11-14(12)19)18-25(21,22)16-4-2-10-24-16/h1-6,9-11,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBFMRQLKDSWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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